molecular formula C21H17FN6O B3045974 N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide CAS No. 1172072-32-0

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide

Cat. No.: B3045974
CAS No.: 1172072-32-0
M. Wt: 388.4
InChI Key: SEVBFCREMYBTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Reactants: Aminophenyl derivatives, core structure

  • Conditions: Catalyst (e.g., palladium on carbon), hydrogen gas

  • Step 3: Final attachment of the fluorobenzamide group

    • Reactants: 3-fluorobenzoyl chloride, intermediate from step 2

    • Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)

  • Industrial Production Methods

    Scaling up the synthetic process to an industrial level requires optimization of each step to ensure high yield and purity. This might involve:

    • Continuous flow chemistry for better control and scalability.

    • Automation and monitoring systems to maintain reaction conditions.

    • High-performance liquid chromatography (HPLC) for purification.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The preparation of "N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide" involves a multi-step synthetic process. The synthetic route generally starts with the synthesis of the core structure, followed by the attachment of the functional groups. Typical reaction conditions might include:

    • Step 1: Formation of the core structure

      • Reactants: 1H-imidazole, 2-methylpyrimidine

      • Conditions: Solvent (e.g., ethanol), temperature control (e.g., 80°C)

    Chemical Reactions Analysis

    Types of Reactions

    "N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide" undergoes various chemical reactions, such as:

    • Oxidation: Conversion of the amine group to a nitro group.

    • Reduction: Reduction of the imidazole ring to an imidazoline derivative.

    • Substitution: Halogen exchange reactions on the benzamide moiety.

    Common Reagents and Conditions

    • Oxidation: Reagent (e.g., potassium permanganate), solvent (e.g., acetone)

    • Reduction: Reagent (e.g., sodium borohydride), solvent (e.g., ethanol)

    • Substitution: Reagent (e.g., sodium iodide), solvent (e.g., acetonitrile)

    Major Products Formed

    • From oxidation: Nitro-substituted derivatives

    • From reduction: Imidazoline-substituted derivatives

    • From substitution: Various halogenated benzamides

    Scientific Research Applications

    "N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide" has a range of applications in scientific research:

    • Chemistry: Used as a building block in organic synthesis.

    • Biology: Studied for its interaction with enzymes and proteins.

    • Medicine: Potential candidate for drug development targeting specific pathways.

    • Industry: Used in the development of advanced materials and polymers.

    Mechanism of Action

    Molecular Targets and Pathways

    The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors. This binding can modulate various biological pathways, including:

    • Signal Transduction: Interfering with the signaling pathways that regulate cell function.

    • Enzymatic Activity: Inhibiting or activating enzymes involved in metabolic processes.

    Comparison with Similar Compounds

    Compared to other benzanilides, "N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide" offers unique properties due to its specific functional groups. Similar compounds include:

    • N-(4-aminophenyl)-3-chlorobenzamide: Lacks the imidazole and pyrimidine groups.

    • N-(4-((6-(1H-benzimidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide: Contains a benzimidazole ring instead of an imidazole ring.

    The uniqueness of "this compound" lies in its combination of imidazole, pyrimidine, and fluorobenzamide functionalities, offering distinctive reactivity and interaction profiles.

    Properties

    IUPAC Name

    3-fluoro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H17FN6O/c1-14-24-19(12-20(25-14)28-10-9-23-13-28)26-17-5-7-18(8-6-17)27-21(29)15-3-2-4-16(22)11-15/h2-13H,1H3,(H,27,29)(H,24,25,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SEVBFCREMYBTBC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H17FN6O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301131582
    Record name 3-Fluoro-N-[4-[[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino]phenyl]benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301131582
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    388.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1172072-32-0
    Record name 3-Fluoro-N-[4-[[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino]phenyl]benzamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1172072-32-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 3-Fluoro-N-[4-[[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino]phenyl]benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301131582
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide
    Reactant of Route 2
    Reactant of Route 2
    N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide
    Reactant of Route 3
    Reactant of Route 3
    N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide
    Reactant of Route 4
    Reactant of Route 4
    N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide
    Reactant of Route 5
    Reactant of Route 5
    N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide
    Reactant of Route 6
    Reactant of Route 6
    N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.